1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone derivatives with ethyl acetoacetate in the presence of a catalyst can yield the desired quinolone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols under basic or acidic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-ethyl-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, while reduction could produce 1-ethyl-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid .
Scientific Research Applications
1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as an antibacterial or antiviral agent due to its quinolone core.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity. For example, the presence of the methoxy group can influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-14-7-10(13(16)17)12(15)9-6-8(18-2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWMJESCVWECIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178345 | |
Record name | 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32932-15-3 | |
Record name | 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32932-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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